

# **Application of Beta-Lactose in Dry Powder Inhalers: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lactose is the most widely used excipient in the formulation of carrier-based dry powder inhalers (DPIs).[1][2] Its primary role is to act as a carrier for the micronized active pharmaceutical ingredient (API), facilitating handling, improving dose uniformity, and aiding in the dispersion of the API upon inhalation.[3][4] **Beta-lactose**, an anomer of lactose, possesses distinct physicochemical properties that can be leveraged to optimize DPI performance. This document provides detailed application notes and experimental protocols for the use of **beta-lactose** in DPI formulations.

# Physicochemical Properties of Inhalation Grade Beta-Lactose

The performance of a DPI formulation is critically dependent on the physicochemical properties of the lactose carrier.[5] Key properties of **beta-lactose** to consider include particle size distribution, morphology, surface roughness, and flowability. Various commercial grades of inhalation lactose are available, each with specific characteristics.

# Data Presentation: Comparison of Commercial Inhalation Grade Lactose



## Methodological & Application

Check Availability & Pricing

The following tables summarize the physicochemical properties and aerodynamic performance of various commercial lactose grades, including those containing **beta-lactose**. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Physicochemical Properties of Commercial Inhalation Lactose Grades



| Lactose<br>Grade | Predomin<br>ant Form                 | d10 (µm) | d50 (μm) | d90 (µm) | Bulk<br>Density<br>(g/mL) | Tapped<br>Density<br>(g/mL) |
|------------------|--------------------------------------|----------|----------|----------|---------------------------|-----------------------------|
| InhaLac®<br>120  | α-Lactose<br>Monohydra<br>te         | -        | 131.8    | -        | -                         | -                           |
| InhaLac®<br>230  | α-Lactose<br>Monohydra<br>te         | -        | 87.4     | -        | 0.85                      | 0.96                        |
| InhaLac®<br>250  | α-Lactose<br>Monohydra<br>te         | -        | 51.7     | -        | -                         | -                           |
| Lactohale®       | α-Lactose<br>Monohydra<br>te         | -        | 101.6    | -        | -                         | -                           |
| Lactohale® 210   | Milled<br>Lactose                    | -        | 14.3     | -        | -                         | -                           |
| Lactohale® 230   | Milled<br>Lactose                    | -        | 8.05     | -        | -                         | -                           |
| Lactohale®       | Micronized<br>Lactose                | -        | 2.41     | < 7.76   | -                         | -                           |
| Aero Flo®<br>25  | Anhydrous<br>(contains<br>β-lactose) | 1-6      | 18-30    | 60-85    | -                         | -                           |
| Aero Flo®<br>60S | Monohydra<br>te                      | 19-43    | 53-66    | 75-106   | -                         | -                           |
| Aero Flo®<br>85S | Anhydrous<br>(contains<br>β-lactose) | 15-50    | 70-105   | 170-220  | -                         | -                           |



Note: Data compiled from multiple sources.[6][7][8] Dashes indicate data not readily available in the searched literature.

Table 2: Aerodynamic Performance of DPI Formulations with Different Lactose Carriers

| API                | Lactose Carrier | Inhaler Device  | Fine Particle<br>Fraction (FPF) (%) |
|--------------------|-----------------|-----------------|-------------------------------------|
| Salbutamol Sulfate | InhaLac® 120    | Reservoir-based | 17                                  |
| Salbutamol Sulfate | InhaLac® 230    | Reservoir-based | -                                   |
| Salbutamol Sulfate | InhaLac® 250    | Reservoir-based | 44                                  |
| Salbutamol Sulfate | InhaLac® 120    | Capsule-based   | 22                                  |
| Salbutamol Sulfate | InhaLac® 250    | Capsule-based   | 28                                  |
| Budesonide         | InhaLac® 120    | Reservoir-based | 22                                  |
| Budesonide         | InhaLac® 230    | Reservoir-based | 16                                  |
| Budesonide         | InhaLac® 250    | Reservoir-based | 17                                  |

Note: FPF is defined as the fraction of the emitted dose with an aerodynamic diameter  $< 5 \mu m$ . [6] Data is illustrative and can vary based on the specific API, formulation, and device combination.

## **Experimental Protocols**

Detailed and standardized protocols are essential for the development and characterization of DPI formulations.

# Protocol 1: Preparation of a Beta-Lactose Based DPI Formulation

This protocol describes a common method for preparing a laboratory-scale DPI formulation using a low-shear blender.

Materials and Equipment:



- Micronized Active Pharmaceutical Ingredient (API)
- Inhalation grade beta-lactose (or a blend containing beta-lactose)
- Sieve with a defined mesh size (e.g., 250 μm)
- Low-shear blender (e.g., Turbula® T2C mixer)
- Spatula
- Weighing balance

#### Procedure:

- Pre-blending of Lactose (if using fines): If incorporating fine lactose, pre-blend the fine and coarse lactose fractions in the blender for a defined period (e.g., 30 minutes) to ensure a homogenous carrier mixture.
- Layering: a. Accurately weigh the required amount of the lactose carrier and the API. A common drug-to-carrier ratio is 1:67.5 by weight.[9] b. Add approximately half of the lactose carrier to the blender vessel. c. Carefully layer the entire amount of the micronized API on top of the lactose. d. Add the remaining half of the lactose carrier on top of the API layer. This "sandwich" technique helps to distribute the API more evenly during mixing.[10]
- Blending: a. Secure the lid of the blender vessel. b. Blend the powder mixture for a defined period and speed (e.g., 60 minutes at 46 rpm).[8] The optimal blending time and speed should be determined experimentally to achieve a homogenous mixture without causing excessive particle attrition.
- Sieving (Optional): After blending, the formulation may be passed through a sieve to break up any large agglomerates.[11]
- Storage: Store the final formulation in a tightly sealed container under controlled temperature and humidity conditions.

# Protocol 2: Determination of Blend Homogeneity and Content Uniformity



This protocol outlines the steps to assess the uniformity of the API within the blended powder.

### Materials and Equipment:

- Prepared DPI formulation
- Sample thief or spatula for sampling
- Analytical vials
- Suitable solvent for the API
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

### Procedure:

- Sampling: Collect at least 10 samples from different locations within the blender (e.g., top, middle, bottom, and sides). The sample weight should be representative of the intended single dose.
- Sample Preparation: a. Accurately weigh each powder sample into an analytical vial. b. Dissolve each sample in a known volume of a suitable solvent.
- Analysis: a. Analyze the concentration of the API in each sample using a validated HPLC method.
- Data Analysis: a. Calculate the mean API content and the Relative Standard Deviation (RSD). b. Acceptance Criteria: For a homogenous blend, the RSD of the API content should typically be less than 5%.[11]

# Protocol 3: Aerodynamic Particle Size Distribution (APSD) Analysis using the Next Generation Impactor (NGI)

This protocol describes the determination of the aerodynamic particle size distribution of a DPI formulation, which is a critical quality attribute.



### Materials and Equipment:

- Next Generation Impactor (NGI)
- Pre-separator
- Induction port (e.g., USP induction port)
- Mouthpiece adapter
- Vacuum pump
- · Flow meter
- DPI device
- Capsules or blisters filled with the DPI formulation
- Solvent for drug recovery
- HPLC system

### Procedure:

- NGI Preparation: a. If required, coat the collection cups of the NGI with a suitable solvent (e.g., silicone) to prevent particle bounce. b. Assemble the NGI, pre-separator, induction port, and mouthpiece adapter.
- Flow Rate Determination: a. Connect the vacuum pump to the NGI and set the flow rate to achieve a 4 kPa pressure drop across the DPI device.[12] This simulates the patient's inspiratory effort. The flow rate is typically between 30 and 100 L/min.[13]
- Sample Actuation: a. Load a filled capsule or blister into the DPI device. b. Connect the DPI device to the mouthpiece adapter. c. Actuate the vacuum pump for a set duration to draw a specific volume of air (typically 4 L) through the DPI and into the NGI.[14]
- Drug Recovery: a. Disassemble the NGI. b. Rinse the mouthpiece adapter, induction port,
  pre-separator, and each stage of the NGI (including the collection cups and the micro-orifice



collector) with a known volume of solvent to recover the deposited API.

- Analysis: a. Quantify the amount of API recovered from each component using a validated HPLC method.
- Data Analysis: a. Emitted Dose (ED): The total mass of API recovered from the mouthpiece adapter, induction port, pre-separator, and all NGI stages. b. Fine Particle Dose (FPD): The mass of API particles with an aerodynamic diameter less than 5 μm. This is calculated by summing the mass of API deposited on the NGI stages with cut-off diameters below 5 μm. c. Fine Particle Fraction (FPF): The FPD expressed as a percentage of the ED. d. Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is smaller and 50% is larger. This is determined by plotting the cumulative mass percentage less than the stated size on a probability scale against the effective cut-off diameter on a logarithmic scale.

### **Visualizations**

# Relationship between Lactose Properties and DPI Performance

The following diagram illustrates the key relationships between the physicochemical properties of **beta-lactose** and the resulting performance of the DPI formulation.













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Effect of Fine Lactose Ratio on the Rheological Properties and Aerodynamic Behavior of Dry Powder for Inhalation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physico-chemical aspects of lactose for inhalation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inhalationmag.com [inhalationmag.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. epag.co.uk [epag.co.uk]
- 10. EP3175842A1 Dry powder mixing process Google Patents [patents.google.com]
- 11. inhalationmag.com [inhalationmag.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Effect of Sampling Volume on Dry Powder Inhaler (DPI)-Emitted Aerosol Aerodynamic Particle Size Distributions (APSDs) Measured by the Next-Generation Pharmaceutical Impactor (NGI) and the Andersen Eight-Stage Cascade Impactor (ACI) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Beta-Lactose in Dry Powder Inhalers: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051086#application-of-beta-lactose-in-dry-powder-inhalers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com